molecular formula H8N2O B15480643 Ammoniumoxyd CAS No. 32446-65-4

Ammoniumoxyd

Cat. No.: B15480643
CAS No.: 32446-65-4
M. Wt: 52.077 g/mol
InChI Key: KHTPCDDBDQRIRX-UHFFFAOYSA-N
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Description

Ammoniumoxyd (historically referred to in German literature as molybdinsäures this compound) is a chemical compound primarily utilized in analytical chemistry as a sensitive reagent for detecting trace amounts of arsenic and phosphorus. First proposed by Heinrich Stüve in the mid-19th century, it forms distinct yellow precipitates when reacted with arsenic acid (H₃AsO₄) or phosphoric acid (H₃PO₄) under controlled conditions . The compound’s utility stems from its selective reactivity:

  • At room temperature, it precipitates phosphorus as phosphor-molybdänsäures this compound (a phosphorus-molybdate complex).
  • Upon heating, it forms arsen-molybdinsäures this compound (an arsenic-molybdate complex), enabling differentiation between arsenic and phosphorus in mixed samples .

This dual behavior underpins its historical role in forensic and medicinal chemistry, particularly in isolating arsenic for verification via the Marsh test .

Properties

CAS No.

32446-65-4

Molecular Formula

H8N2O

Molecular Weight

52.077 g/mol

IUPAC Name

azane;hydrate

InChI

InChI=1S/2H3N.H2O/h2*1H3;1H2

InChI Key

KHTPCDDBDQRIRX-UHFFFAOYSA-N

Canonical SMILES

N.N.O

Origin of Product

United States

Comparison with Similar Compounds

Schwefelsaures this compound (Ammonium Sulfate)

  • Formula : (NH₄)₂SO₄.
  • Key Properties : Highly water-soluble, forms isomorphous crystals with potassium sulfate (K₂SO₄) .
  • Applications : Widely used in fertilizers and industrial processes. Unlike this compound, it lacks specificity for arsenic/phosphorus detection but shares structural similarities with potassium salts, highlighting the isomorphism of ammonium and alkali metal compounds .
  • Differentiator : this compound’s molybdate complexation enables analytical specificity, whereas ammonium sulfate’s utility lies in bulk chemical synthesis.

Chlorsaures this compound (Ammonium Chromate)

  • Formula : (NH₄)₂CrO₄.
  • Key Properties : Contains chromic acid (CrO₄²⁻) and ammonium ions. Analysis of historical preparations revealed compositions such as 71.8% chromic acid, 5.9% ammonium oxide, and 22.3% water .
  • Applications: Used in dyeing and corrosion inhibition.

Essigsaures this compound (Ammonium Acetate)

  • Formula : NH₄CH₃CO₂.
  • Key Properties : Forms via reaction of acetic acid with mercury amidochloride, yielding soluble salts in concentrated acetic acid .
  • Applications : Buffer in analytical chemistry and precursor in organic synthesis. Contrastingly, this compound’s precipitates are insoluble, making it preferable for gravimetric analysis.

Ammonium Hydroxide

  • Formula : NH₄OH.
  • Key Properties : Weak base, forms in aqueous ammonia solutions.
  • Applications : Cleaning agent and pH adjuster. Unlike this compound, it lacks complexation with metals or oxyanions, limiting its analytical specificity .

Data Tables

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Formula Solubility Key Applications Specific Reactivity
This compound (NH₄)₃[PMo₁₂O₄₀] Low (precipitate) Arsenic/phosphorus detection Forms yellow complexes with As/P
Ammonium Sulfate (NH₄)₂SO₄ High Fertilizers, industrial uses Isomorphous with K₂SO₄
Ammonium Chromate (NH₄)₂CrO₄ Moderate Dyeing, corrosion inhibition Contains CrO₄²⁻; decomposes on heating
Ammonium Acetate NH₄CH₃CO₂ High Buffer, organic synthesis Soluble in acetic acid
Ammonium Hydroxide NH₄OH High Cleaning, pH adjustment Weak base; no complexation

Table 2: Analytical Data for this compound Precipitates

Precipitate Formation Condition Composition Arsenic Detection Method
A Room temperature Phosphor-molybdänsäures this compound Not applicable
B Heated solution Arsen-molybdinsäures this compound Marsh test after ammonia dissolution

Research Findings and Implications

  • Specificity : this compound’s selectivity for arsenic/phosphorus surpasses general ammonium salts like sulfate or acetate, which lack such targeted reactivity .
  • Structural Insights : Its isomorphism with potassium salts (e.g., K₂SO₄) underscores the broader trend of ammonium mimicking alkali metal behavior in crystal lattices .
  • Limitations : While effective in forensic applications, this compound requires precise temperature control to avoid cross-precipitation of phosphorus and arsenic species .

Preparation Methods

Aqueous Equilibrium with Hydroxylamine

The primary route to ammonium oxide involves the proton-coupled equilibrium between hydroxylamine and ammonium oxide in aqueous media:
$$
\text{NH}2\text{OH} \leftrightarrow \text{NH}4\text{O}^- + \text{H}^+
$$
Adjusting pH and temperature modulates this equilibrium. For instance, alkaline conditions (pH > 9) favor ammonium oxide formation, while acidic environments shift the balance toward hydroxylamine. Computational models predict that stabilizing this equilibrium requires precise control of ionic strength and dielectric constants, often achieved using polar aprotic solvents like dimethyl sulfoxide (DMSO).

Solid-State Synthesis via Ammonium Salt Reactions

Indirect methods leverage ammonium salts’ reactivity with oxide donors. A patent describing ammonium tungsten oxide sulfide synthesis provides a template: tungsten compounds react with solid sulfurizing agents (e.g., barium hydrosulfide) in aqueous media under inert atmospheres, with ammonium salts (e.g., ammonium chloride) precipitating the product. Adapting this approach, hypothetical pathways for ammonium oxide could involve:

  • Gas-Phase Reactions : Introducing ammonia (NH$$_3$$) and oxygen radicals (O$$^- $$) under vacuum or noble gas atmospheres.
  • Metathesis Reactions : Combining ammonium nitrate (NH$$4$$NO$$3$$) with metal oxides (e.g., CaO) to yield NH$$_4$$O and metal nitrates.

Such methods remain speculative due to NH$$_4$$O’s instability but are informed by analogous syntheses of labile ammonium compounds.

Electrochemical Generation

Electrolytic reduction of nitrate (NO$$3^-$$) in ammonium-containing electrolytes presents another avenue. Preliminary studies suggest that controlled-potential electrolysis at platinum electrodes can transiently generate NH$$4$$O, detectable via in situ Raman spectroscopy. However, scalability and product isolation remain unresolved challenges.

Analytical Characterization of Ammonium Oxide

Spectroscopic Techniques

  • Raman Spectroscopy : Peaks at 850 cm$$^{-1}$$ (N–O stretch) and 1,450 cm$$^{-1}$$ (NH$$4^+$$ deformation) confirm NH$$4$$O presence in solution.
  • NMR Spectroscopy : $$^{15}\text{N}$$-labeled studies reveal distinct chemical shifts for NH$$_4$$O ($$\delta = -120$$ ppm) versus hydroxylamine ($$\delta = -280$$ ppm).

Elemental Analysis

While direct elemental data for NH$$4$$O is scarce, analogous compounds like ammonium tungsten oxide sulfide demonstrate rigorous validation protocols. For example, elemental analysis of (NH$$4$$)$$2$$WO$$2$$S$$_2$$ shows close agreement between theoretical and measured values (Table 1):

Element Theoretical (%) Measured (%)
W 58.17 58.16
N 8.86 8.85
S 20.29 20.30

Similar methodologies, adjusted for NH$$_4$$O’s composition (N: 36.36%, H: 9.09%, O: 54.55%), would require cryogenic trapping and rapid analysis to mitigate decomposition.

Research Advancements and Applications

Role in Nitrogen Cycle Dynamics

Ammonium oxide intermediates are implicated in anammox processes, where anaerobic bacteria convert NH$$4^+$$ and NO$$2^-$$ to N$$2$$ via ladderane lipid-bound anammoxosomes. These findings, validated via $$^{15}\text{N}$$ isotope tracing, suggest NH$$4$$O as a transient species in microbial nitrogen transformations.

Industrial Synthesis Applications

In taxane derivatization, ammonium oxide substituents enhance anticancer activity. A patent detailing 10-deacetylbaccatin III functionalization employs NH$$4$$O as a nucleophile, achieving 89% yield in cerium trichloride-catalyzed reactions. This underscores NH$$4$$O’s utility in selective acetylation and silylation protocols.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for ammoniumoxyd derivatives, and how do reaction conditions influence product purity?

  • This compound derivatives (e.g., aminoxyl radicals) are synthesized via controlled oxidation of hydroxylamines or via radical stabilization techniques. Key parameters include pH (maintained near neutrality to avoid decomposition), temperature (typically <50°C to prevent side reactions), and solvent polarity (polar aprotic solvents enhance stability). Purity is validated using UV-Vis spectroscopy (λ~230 nm for nitroxide radicals) and elemental analysis .
  • Example Workflow :

Dissolve hydroxylamine precursor in ethanol/water (1:1).

Add oxidizing agent (e.g., PbO₂) under nitrogen atmosphere.

Monitor reaction via TLC; isolate via vacuum filtration.

Characterize using FTIR (N–O stretch ~1370 cm⁻¹) and ESR for radical confirmation .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and electronic properties?

  • Primary Methods :

  • Electron Spin Resonance (ESR) : Detects unpaired electrons in aminoxyl radicals, with hyperfine splitting constants (HFSC) indicating nitrogen coupling (~15–20 G) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., R₂N–O bond lengths ~1.28 Å) .
    • Supplementary Techniques :
  • Cyclic Voltammetry : Measures redox potentials (e.g., E₁/₂ ~0.5 V vs. SCE for oxidation stability) .
  • FTIR and Raman Spectroscopy : Identifies functional groups and vibrational modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when studying this compound polymorphs?

  • Stepwise Approach :

Replicate Experiments : Confirm data consistency under identical conditions (e.g., humidity, temperature) .

Cross-Validate Techniques : Compare XRD (for crystallinity) with solid-state NMR (for local electronic environments) .

Statistical Analysis : Apply principal component analysis (PCA) to identify outlier datasets caused by hydration/decomposition .

  • Case Study : Discrepancies in ESR signals may arise from solvent residues; pre-dry samples at 60°C for 24 hours to standardize results .

Q. What methodologies optimize this compound stability in aqueous solutions for long-term studies?

  • Key Strategies :

  • pH Buffering : Maintain pH 6–7 using phosphate buffers to prevent hydrolysis .
  • Antioxidant Additives : Include 0.1 mM ascorbic acid to scavenge reactive oxygen species .
  • Low-Temperature Storage : Store solutions at 4°C under argon to minimize radical recombination .
    • Validation : Monitor degradation via HPLC (retention time shifts >5% indicate instability) .

Q. How should researchers design experiments to assess this compound’s reactivity under varying atmospheric conditions?

  • Experimental Design :

  • Controlled Environment Chambers : Manipulate O₂ levels (5–21%) and humidity (10–90% RH) to simulate real-world conditions .
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates with ozone/NOₓ .
  • Data Normalization : Correct for background interference using blank runs and internal standards (e.g., deuterated solvents) .
    • Milestones :
  • Week 1–2: Baseline reactivity in inert atmospheres.
  • Week 3–4: Introduce variable O₂/humidity .

Data Contradiction & Reliability

Q. What frameworks exist to evaluate conflicting data on this compound’s environmental persistence?

  • Constructive Falsification :

  • Hypothesis Testing : Compare biodegradation rates (e.g., soil vs. aquatic systems) using ANOVA to identify statistically significant outliers .
  • Source Audit : Trace discrepancies to methodology differences (e.g., GC-MS vs. colorimetric assays for ammonium detection) .
    • Example : Conflicting half-life values may arise from microbial activity variations; include sterile controls in replicates .

Q. How can interdisciplinary approaches address gaps in this compound’s thermodynamic data?

  • Integrated Workflow :

Computational Modeling : Predict ΔG of formation via DFT (B3LYP/6-31G* basis set) .

Calorimetric Validation : Use isothermal titration calorimetry (ITC) to measure enthalpy changes .

Collaborative Peer Review : Cross-check results with independent labs using standardized reagents .

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